N-(1-BENZYL-4-PIPERIDYL)-N'-(2,5-DIMETHYLPHENYL)UREA
Description
N-(1-BENZYL-4-PIPERIDYL)-N’-(2,5-DIMETHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a dimethylphenyl group through a urea linkage
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-8-9-17(2)20(14-16)23-21(25)22-19-10-12-24(13-11-19)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQXXDWFSZJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-BENZYL-4-PIPERIDYL)-N’-(2,5-DIMETHYLPHENYL)UREA typically involves the reaction of 1-benzyl-4-piperidone with 2,5-dimethylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(1-BENZYL-4-PIPERIDYL)-N’-(2,5-DIMETHYLPHENYL)UREA may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: N-(1-BENZYL-4-PIPERIDYL)-N’-(2,5-DIMETHYLPHENYL)UREA can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: N-(1-BENZYL-4-PIPERIDYL)-N’-(2,5-DIMETHYLPHENYL)UREA can participate in substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-4-PIPERIDYL)-N’-(2,5-DIMETHYLPHENYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-BENZYL-4-PIPERIDYL)-N’-(2,5-DIMETHYLPHENYL)UREA can be compared with other urea derivatives and piperidine-based compounds:
Similar Compounds: N-(1-BENZYL-4-PIPERIDYL)-N’-(2,4-DIMETHYLPHENYL)UREA, N-(1-BENZYL-4-PIPERIDYL)-N’-(3,5-DIMETHYLPHENYL)UREA, and N-(1-BENZYL-4-PIPERIDYL)-N’-(2,6-DIMETHYLPHENYL)UREA.
Uniqueness: The specific substitution pattern on the phenyl ring and the presence of the benzyl group on the piperidine ring confer unique chemical and biological properties to N-(1-BENZYL-4-PIPERIDYL)-N’-(2,5-DIMETHYLPHENYL)UREA, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
